5-Cyanoamino-indazole-1-carboxylic acid tert-butyl ester
CAS No.: 887594-17-4
Cat. No.: VC15908232
Molecular Formula: C13H14N4O2
Molecular Weight: 258.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887594-17-4 |
|---|---|
| Molecular Formula | C13H14N4O2 |
| Molecular Weight | 258.28 g/mol |
| IUPAC Name | tert-butyl 5-(cyanoamino)indazole-1-carboxylate |
| Standard InChI | InChI=1S/C13H14N4O2/c1-13(2,3)19-12(18)17-11-5-4-10(15-8-14)6-9(11)7-16-17/h4-7,15H,1-3H3 |
| Standard InChI Key | URIIETGOPOVJJM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)NC#N)C=N1 |
Introduction
Chemical Identity and Structural Characteristics
5-Cyanoamino-indazole-1-carboxylic acid tert-butyl ester belongs to the indazole family, a bicyclic aromatic system comprising fused benzene and pyrazole rings. Its molecular formula is C₁₃H₁₄N₄O₂, with a molar mass of 258.28 g/mol. The IUPAC name, tert-butyl 5-(cyanoamino)indazole-1-carboxylate, reflects its functional groups:
-
A tert-butyloxycarbonyl (Boc) group at position 1, providing steric protection and solubility modulation.
-
A cyanoamino (-NH-C≡N) substituent at position 5, introducing hydrogen-bonding capability and electronic effects .
Key Structural Features:
Comparative Molecular Properties of Related Indazoles:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 5-Cyanoamino-indazole-1-Boc ester | 887594-17-4 | C₁₃H₁₄N₄O₂ | 258.28 | Boc (C1), Cyanoamino (C5) |
| 1-Boc-5-Aminoindazole | 129488-10-4 | C₁₂H₁₅N₃O₂ | 233.27 | Boc (C1), Amino (C5) |
| 1-Boc-3-Amino-5-bromoindazole | – | C₁₂H₁₄BrN₃O₂ | 328.16 | Boc (C1), Amino (C3), Br (C5) |
The cyanoamino group distinguishes this compound from simpler aminoindazole derivatives, potentially enhancing its reactivity in nucleophilic substitutions or metal-catalyzed couplings .
Synthesis and Reaction Pathways
The synthesis of 5-Cyanoamino-indazole-1-carboxylic acid tert-butyl ester involves multi-step protocols, typically starting from commercially available indazole precursors.
General Synthetic Route:
-
Indazole Core Formation:
-
Boc Protection:
-
Cyanoamino Functionalization:
Example Protocol from Analogous Compounds:
A scaled-up synthesis of tert-butyl 3-amino-5-bromoindazole-1-carboxylate (CAS analog) achieved 94% yield via:
-
Reagents: 1-(tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid, ethanesulfonamide, WSCDI (carbodiimide coupling agent), DMAP .
Key Reaction Considerations:
-
Solvent Effects: Polar aprotic solvents (e.g., DCM, THF) favor Boc protection by stabilizing carbocation intermediates .
-
Temperature Control: Exothermic reactions during cyanation require cooling to prevent decomposition .
-
Purification: Silica gel chromatography or recrystallization from ethanol/water mixtures .
Applications in Medicinal Chemistry
Intermediate for Targeted Therapeutics:
-
PROTACs: Serves as a warhead in proteolysis-targeting chimeras due to its E3 ligase binding affinity.
-
Covalent Inhibitors: The cyanoamino group facilitates Michael addition to cysteine residues in target proteins .
Radiolabeling and Imaging:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume